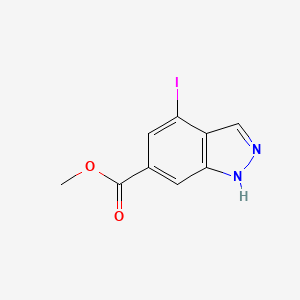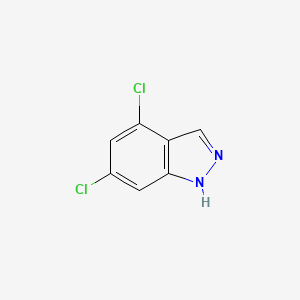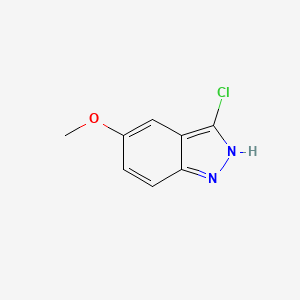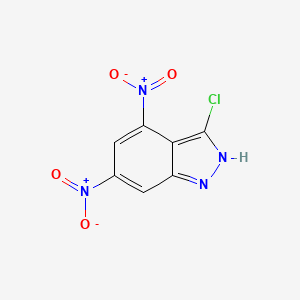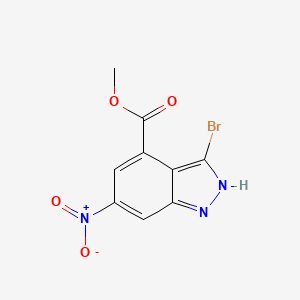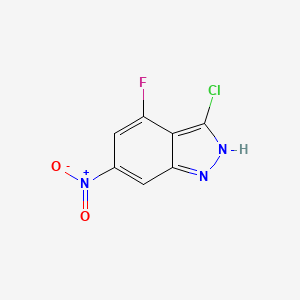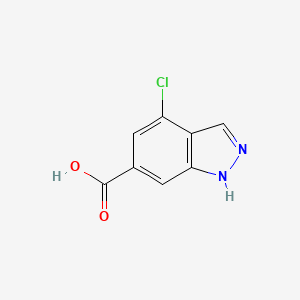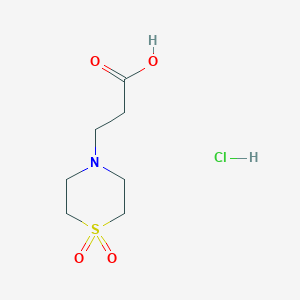
2-Chloro-3-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the second position and a methoxy group at the third position. This compound is commonly used in various chemical syntheses and has significant applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-methoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as CK2 and Pim kinases, which are involved in cell proliferation and survival pathways. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing their normal function. This inhibition disrupts the signaling pathways that promote cancer cell growth, making this compound a potential candidate for anticancer therapies.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting CK2 and Pim kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of CK2 and Pim kinases, inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream targets, disrupting the signaling pathways that regulate cell growth and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability may decrease under certain conditions . Long-term exposure to this compound can lead to degradation, which may affect its efficacy in biochemical assays. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in sustained inhibition of CK2 and Pim kinases, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit CK2 and Pim kinases without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on CK2 and Pim kinases.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, which may influence cellular function and overall metabolism. Additionally, this compound can be metabolized into active or inactive forms, depending on the enzymatic pathways involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, regulating its intracellular concentration. The distribution of this compound can affect its localization and accumulation within different cellular compartments. This distribution is crucial for its activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with its target enzymes and proteins effectively. The subcellular distribution of the compound can influence its inhibitory effects on CK2 and Pim kinases, as well as its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyaniline hydrochloride typically involves the chlorination of 3-methoxyaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction is conducted in a solvent like dichloromethane, followed by purification steps to isolate the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the nitro group can yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted anilines.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in the formation of primary amines .
Scientific Research Applications
2-Chloro-3-methoxyaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
3-Chloro-2-methoxyaniline: Similar structure but with different substitution pattern.
2-Chloro-4-methoxyaniline: Another isomer with the methoxy group at the fourth position.
2-Chloro-3-methyl-aniline: Substitution of the methoxy group with a methyl group.
Uniqueness: 2-Chloro-3-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical syntheses and specialized applications .
Properties
IUPAC Name |
2-chloro-3-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLQWMDYINEUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647435 |
Source


|
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85893-87-4 |
Source


|
| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
